Telithromycin

Übersicht

Beschreibung

Vorbereitungsmethoden

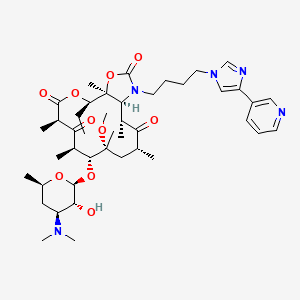

Telithromycin wird aus 6-O-Methylerythromycin durch eine Reihe chemischer Reaktionen synthetisiert. Ein bemerkenswerter Syntheseweg beinhaltet den Schutz der C-11, C-12-Diol-Einheit von 6-O-Methylerythromycin als cyclisches Carbonat, um die Bildung von 9,12-Hemiacetal-Nebenprodukten zu verhindern . Die Gesamtausbeute dieser Synthese beträgt etwa 33% .

Analyse Chemischer Reaktionen

Telithromycin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Oxidation der C-3-Hydroxylgruppe zu einer Keton-Einheit ist ein kritischer Schritt in seiner Synthese.

Substitution: Die Einführung der Pyridinyl-Imidazol-Einheit beinhaltet Substitutionsreaktionen.

Schutz und Entschützung: Die Verwendung von cyclischem Carbonatschutz für die C-11, C-12-Diol-Einheit und anschließende Entschützung.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel für die Ketonbildung und Schutzgruppen für die Diol-Einheit . Die wichtigsten gebildeten Produkte umfassen das Zwischenprodukt 11,12-Carbonat-6-O-Methylerythromycin und das Endprodukt this compound .

Wissenschaftliche Forschungsanwendungen

Telithromycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Ketoliden.

Industrie: This compound wird im industriellen Maßstab für pharmazeutische Zwecke hergestellt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die 50S-Untereinheit des 70S-bakteriellen Ribosoms bindet und so die Peptidverlängerung blockiert und die Proteinsynthese hemmt . Es bindet gleichzeitig an zwei Domänen der 23S-ribosomalen RNA, Domänen II und V, was seine Bindungsaffinität im Vergleich zu älteren Makroliden, die nur an eine Domäne binden, erhöht . Dieser duale Bindungsmechanismus ist entscheidend für seine Wirksamkeit gegen resistente Bakterienstämme .

Wirkmechanismus

Telithromycin exerts its effects by binding to the 50S subunit of the 70S bacterial ribosome, thereby blocking peptide elongation and inhibiting protein synthesis . It binds simultaneously to two domains of 23S ribosomal RNA, domains II and V, which enhances its binding affinity compared to older macrolides that bind only to one domain . This dual binding mechanism is crucial for its effectiveness against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Telithromycin ist unter den Antibiotika einzigartig aufgrund seines dualen Bindungsmechanismus und seiner Klassifizierung als Ketolid. Ähnliche Verbindungen umfassen:

Erythromycin: Die Stammverbindung, von der this compound abgeleitet ist.

Clarithromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen chemischen Modifikationen.

Azithromycin: Ein Makrolid mit einem breiteren Wirkungsspektrum, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Die erhöhte Bindungsaffinität und Wirksamkeit von this compound gegen resistente Stämme machen es zu einer wertvollen Ergänzung im Arsenal der Antibiotika .

Eigenschaften

IUPAC Name |

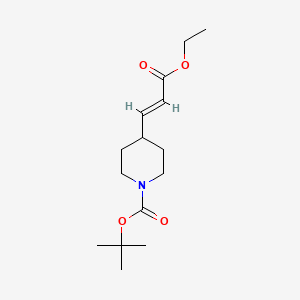

(1S,2R,5R,7R,8R,9R,11R,13R,14S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37+,38-,40+,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVAJPDWBABPEJ-XZVSULPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Telithromycin may be bacteriostatic or bactericidal in action. Like conventional macrolides, telithromycin inhibits protein synthesis in susceptible organisms by binding to the 50S ribosomal subunit. Telithromycin binds to domains II and V of the 23S rRNA of the 50S subunit and has a higher affinity for these ribosomal targets than conventional macrolides, apparently because of additional interactions and increased binding at domain II. This allows telithromycin to retain activity against some gram-positive cocci (e.g., some strains ofS. pneumoniae) that have methylase-mediated resistance (erm genes) that alter the domain V binding site. In addition to inhibiting protein synthesis, telithromycin may inhibit assembly of nascent ribosomal units., Telithromycin blocks protein synthesis by binding to two sites on the 50S ribosomal subunit: domain II and V of the 23S rRNA. The greater affinity in binding strength can be attributed to the C11-C12 carbamate side chain. | |

| Record name | TELITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder, Crystals from ether | |

CAS No. |

191114-48-4 | |

| Record name | 11,12-dideoxy-3-de((2,6-dideoxy-3-C-methyl-3-O-methyl-3-oxo-12,11-(oxycarbonyl(4-(4-(3-pyridinyl)-1H-imidazol-1-yl)butyl)imino))-erythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

187-188 °C | |

| Record name | TELITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)

![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)